molecular formula C10H8BrNO B1287213 5-Bromo-7-methyl-1H-indole-3-carbaldehyde CAS No. 16076-86-1

5-Bromo-7-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1287213
CAS No.: 16076-86-1
M. Wt: 238.08 g/mol
InChI Key: PWVROEJTQXCJAF-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-1H-indole-3-carbaldehyde: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development .

Mechanism of Action

Target of Action

5-Bromo-7-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with a variety of biological targets. These targets often include various receptors in the body, to which the compound binds with high affinity

Mode of Action

Indole derivatives are generally known for their ability to bind to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely interact with multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

5-Bromo-7-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain protein kinases, which are crucial for cell signaling pathways . Additionally, this compound can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or activation .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This compound also affects cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For example, this compound can be oxidized to form indole-3-carboxylic acid, which is further metabolized through various pathways . The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-1H-indole-3-carbaldehyde typically involves the bromination of 7-methyl-1H-indole followed by formylation at the 3-position. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Bromo-7-methyl-1H-indole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-7-methyl-1H-indole-3-carbaldehyde is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor in multicomponent reactions to generate diverse molecular scaffolds .

Biology and Medicine: Indole derivatives, including this compound, are investigated for their potential biological activities. These compounds have shown promise in anticancer, antimicrobial, and anti-inflammatory research .

Industry: In the pharmaceutical industry, indole derivatives are explored for their therapeutic potential. They are also used in the development of agrochemicals and dyes .

Comparison with Similar Compounds

  • 5-Bromoindole-3-carboxaldehyde
  • 7-Methylindole-3-carboxaldehyde
  • 5-Bromo-1H-indole-3-carbaldehyde

Comparison: 5-Bromo-7-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the indole ring. This combination can influence its reactivity and biological activity compared to other indole derivatives. For instance, the bromine atom can participate in halogen bonding, while the methyl group can affect the compound’s lipophilicity and steric properties .

Properties

IUPAC Name

5-bromo-7-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVROEJTQXCJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16076-86-1
Record name 16076-86-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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